2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole
Description
2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4, and a pyrrolidin-1-ylmethyl moiety at position 3. This structural motif is frequently explored in medicinal chemistry due to its versatility in modulating pharmacokinetic properties, such as solubility and membrane permeability .
Properties
IUPAC Name |
2,4-dimethyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-8-10(13-9(2)11-8)7-12-5-3-4-6-12/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFUZUQWUZYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole typically involves the reaction of 2,4-dimethylthiazole with pyrrolidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the pyrrolidine group.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidin-1-ylmethyl group distinguishes the target compound from halogenated (e.g., 4-chlorophenyl in ) or boron-containing (e.g., boronate ester in ) analogs.
- The tertiary amine in pyrrolidine may improve solubility compared to non-polar substituents like aryl groups .
Physicochemical Properties
Available data for select compounds are summarized below:
Key Observations :
Anticancer Activity
- 5-(4-Chlorophenyl)thiazole-5-carboxamide derivatives () exhibited 48% inhibition against A-549 lung cancer cells, attributed to the electron-withdrawing chloro and trifluoromethyl groups enhancing target binding .
- Pyridine-substituted thiazoles () are hypothesized to inhibit kinases due to their resemblance to ATP-binding motifs.
Antimicrobial Activity
Enzymatic Interactions
- Crystal structures () reveal that thiazole derivatives with pyrazole substituents adopt specific conformations in enzyme active sites (e.g., COMT), suggesting that the pyrrolidine group’s flexibility could optimize binding .
Biological Activity
2,4-Dimethyl-5-(pyrrolidin-1-ylmethyl)thiazole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its versatile biological activity. The thiazole moiety is linked to a pyrrolidine group, contributing to its pharmacological profile. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.
General Synthetic Route:
- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
- Pyrrolidine Attachment: The pyrrolidine moiety is introduced via nucleophilic substitution or cyclization reactions.
- Final Modifications: Additional methyl groups are added to achieve the desired 2,4-dimethyl substitution.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Thiazoles are recognized for their effectiveness against various bacterial strains.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 1.95 - 3.91 | Effective against MRSA |
| Escherichia coli | 3.91 - 15.62 | Moderate activity |
| Candida albicans | 4.01 - 4.23 | Antifungal activity |
Studies indicate that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of thiazole derivatives .
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant properties. In animal models, certain thiazole derivatives demonstrated significant protection against seizures induced by picrotoxin.
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| This compound | 18.4 | 170.2 | 9.2 |
The structure-activity relationship (SAR) analysis suggests that the pyrrolidine ring enhances the anticonvulsant activity of these compounds .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or neuroinflammatory pathways.
- Receptor Modulation: It may act on neurotransmitter receptors, influencing neuronal excitability and seizure thresholds.
Case Studies and Research Findings
- Antibacterial Efficacy: A study evaluated the antibacterial properties of various thiazole derivatives, including our compound, showing significant inhibition against Gram-positive bacteria such as MRSA .
- Anticonvulsant Research: In a controlled experiment using animal models, the compound exhibited notable anticonvulsant effects with a favorable safety profile compared to standard treatments .
- Neuroprotective Properties: Additional research has suggested potential neuroprotective effects in models of neuroinflammation, indicating broader therapeutic applications beyond antimicrobial and anticonvulsant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
